molecular formula C12H19N5OS B11585875 5-amino-3-heptylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

5-amino-3-heptylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

Cat. No.: B11585875
M. Wt: 281.38 g/mol
InChI Key: KXOQKDGKRHNGBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-3-heptylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with an amino group at the 5-position and a heptylsulfanyl group at the 3-position. The compound has garnered interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-heptylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one typically involves the cyclization of appropriate precursors. One common method involves the condensation of 3-amino-1,2,4-triazole with a suitable pyrimidine derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-amino-3-heptylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-amino-3-heptylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-3-heptylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, the compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-3-heptylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one stands out due to its unique heptylsulfanyl group, which imparts distinct chemical and biological properties. This structural feature enhances its lipophilicity and potentially improves its ability to interact with biological membranes and targets .

Properties

Molecular Formula

C12H19N5OS

Molecular Weight

281.38 g/mol

IUPAC Name

5-amino-3-heptylsulfanyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

InChI

InChI=1S/C12H19N5OS/c1-2-3-4-5-6-7-19-12-16-15-11-14-10(18)8-9(13)17(11)12/h8H,2-7,13H2,1H3,(H,14,15,18)

InChI Key

KXOQKDGKRHNGBV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCSC1=NN=C2N1C(=CC(=O)N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.